Safrole oxide

Descripción general

Descripción

Safrole oxide is an organic compound derived from safrole, a naturally occurring substance found in various plants such as sassafras and star anise. Safrole itself is a member of the phenylpropanoid family and is known for its characteristic “sweet-shop” aroma. This compound is formed through the epoxidation of safrole and is recognized for its diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Safrole oxide is typically synthesized through the epoxidation of safrole. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), which reacts with the double bond in safrole to form the epoxide ring, resulting in this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as titanium dioxide supported on silica, has also been explored to enhance the efficiency of the epoxidation process .

Análisis De Reacciones Químicas

Types of Reactions: Safrole oxide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form compounds such as 1-hydroxysafrole and isosafrole.

Reduction: The epoxide ring in this compound can be reduced to form dihydrosafrole.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the epoxide ring.

Substitution: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions to form substituted products.

Major Products Formed:

1-Hydroxysafrole: Formed through oxidation.

Dihydrosafrole: Formed through reduction.

Substituted Safrole Derivatives: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Cancer Therapy

Anti-Angiogenesis and Apoptosis Induction

Safrole oxide has been studied for its anti-angiogenic properties, which are crucial in cancer treatment. Research indicates that this compound induces apoptosis (programmed cell death) in cancer cells, specifically targeting vascular endothelial cells and A549 lung cancer cells. In vitro studies have shown that this compound significantly reduces microvessel formation in treated rat aorta models, suggesting its potential as an anti-cancer agent by inhibiting the formation of new blood vessels that tumors need to grow .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the induction of apoptosis. Studies have demonstrated that concentrations of this compound below 10 µg/mL can induce transdifferentiation of human umbilical vein endothelial cells into neuron-like cells, while higher concentrations (around 20 µg/mL) lead to apoptosis in cancerous cells . This dual action highlights the compound's versatility and potential therapeutic applications.

Controlled Release Systems

Polymer Encapsulation

Recent studies have explored the coprecipitation of this compound with biodegradable polymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This approach aims to create controlled release systems for this compound, enhancing its therapeutic efficacy while minimizing toxicity. The coprecipitated particles exhibited varying morphologies (fibrous and spherical), which influenced the release rates of this compound .

Release Mechanisms

The release of this compound from these polymeric matrices was investigated, revealing that fibrous matrices tend to exhibit slower release rates compared to spherical matrices. This characteristic can be exploited to design drug delivery systems that provide sustained release of this compound over extended periods, potentially improving treatment outcomes in cancer therapy .

Sensor Technology

Gas Sensing Applications

This compound has also found applications in sensor technology. Research indicates that it can be utilized in the fabrication of nanostructured membranes for gas detection purposes. Specifically, polyvinyl acetate (PVAc) membranes incorporating this compound have shown promise as highly sensitive sensors for detecting safrole gas concentrations .

Performance Characteristics

The sensor's performance is attributed to its 3D porous structure, which enhances the interaction between the sensing material and target gas molecules. Experimental results demonstrate significant frequency shifts in response to varying concentrations of safrole gas, indicating the effectiveness of these sensors for practical applications in environmental monitoring and industrial processes .

Mecanismo De Acción

The mechanism by which safrole oxide exerts its effects involves several molecular targets and pathways:

Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells by up-regulating the expression of transmembrane proteins such as Fas and reducing the activity of reactive oxygen species (ROS).

Differentiation of Stem Cells: this compound induces the differentiation of bone marrow mesenchymal stem cells into 5-HT neuron-like cells by elevating the expression of the histone methyltransferase G9a.

Comparación Con Compuestos Similares

Safrole oxide can be compared with other similar compounds, such as:

Safrole: The parent compound from which this compound is derived.

Isosafrole: A structural isomer of safrole that is also used in the synthesis of fragrances and pharmaceuticals.

Dihydrosafrole: A reduced form of safrole that shares some chemical properties with this compound.

Uniqueness of this compound: this compound is unique due to its epoxide ring, which imparts distinct chemical reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. Its ability to induce stem cell differentiation and apoptosis in cancer cells further highlights its potential in biomedical research.

Actividad Biológica

Safrole oxide, a derivative of safrole, is a compound that has garnered attention due to its biological activity, particularly in the context of cancer research and neurotoxicity. This article explores the biological effects of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated risks.

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cell types, including neuronal cells and cancer cells. Research indicates that it significantly inhibits neuronal cell growth and promotes apoptosis through a dose- and time-dependent mechanism. The compound increases intracellular reactive oxygen species (ROS) levels and decreases manganese-dependent superoxide dismutase (MnSOD) activity, suggesting oxidative stress as a contributing factor to its cytotoxic effects .

- Antiangiogenic Properties : this compound exhibits antiangiogenic activity by inhibiting the formation of microvessels in vitro. In studies involving cultured rat aorta, this compound treatment resulted in a marked reduction in microvessel formation, which was further confirmed in chick chorioallantoic membrane assays . This effect is believed to be mediated by apoptosis of endothelial cells.

- Genotoxicity : While safrole itself has been classified as possibly carcinogenic to humans (Group 2B by IARC), this compound's genotoxic effects have also been documented. Studies have shown that safrole can lead to DNA adduct formation and chromosomal aberrations in laboratory animals .

Case Studies and Research Findings

- Neuronal Cell Studies : A study published in 2007 demonstrated that this compound causes significant neuronal apoptosis by inhibiting integrin beta4 expression and increasing ROS levels in primary cultures of mouse neurons .

- Cancer Cell Studies : In a 2005 study, this compound was tested on A549 lung cancer cells and vascular endothelial cells, revealing its potential as an anti-cancer agent through apoptosis induction . The compound was effective at concentrations ranging from 220 to 450 micromolar.

- Physiologically Based Biokinetic Modeling : A 2012 study developed a physiologically based biokinetic model for safrole in humans, predicting the formation of carcinogenic metabolites following exposure. The model indicated significant interindividual variation in metabolite formation, highlighting the need for careful consideration of dosage and exposure levels .

Summary of Findings

Propiedades

IUPAC Name |

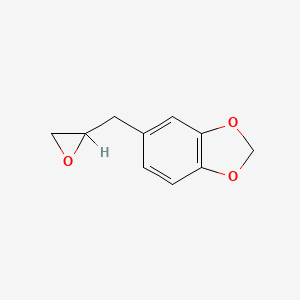

5-(oxiran-2-ylmethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)4-7(1)3-8-5-11-8/h1-2,4,8H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYXVVGEWCXONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032715 | |

| Record name | 5-(2-Oxiranylmethyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-44-2 | |

| Record name | Safrole oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safrole oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 5-(oxiranylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Oxiranylmethyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-EPOXYSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8LBY54MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.